

Synthesis of Vinyl Triflates from Ketones and Triflic Anhydride: Application Notes and Protocols

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Compound of Interest

Compound Name: *Trifluoromethanesulfonate*

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Abstract

Vinyl triflates are versatile intermediates in organic synthesis, serving as valuable precursors for a wide range of transformations, most notably in metal-catalyzed cross-coupling reactions. Their synthesis from readily available ketones using trifluoromethanesulfonic (triflic) anhydride is a fundamental and widely employed method. This document provides detailed application notes and experimental protocols for the preparation of vinyl triflates from ketones, intended for researchers, scientists, and professionals in drug development.

Introduction

The conversion of a ketone to a vinyl triflate introduces a highly effective leaving group (triflate, $-OTf$) onto an sp^2 -hybridized carbon atom. This transformation is significant as it converts the relatively unreactive carbonyl group into a versatile functional group amenable to various carbon-carbon and carbon-heteroatom bond-forming reactions. Vinyl triflates are stable, often crystalline solids or high-boiling oils, that can be readily purified by chromatography or distillation. Their importance in modern organic synthesis stems from their utility as electrophilic partners in numerous transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.^[1]

Reaction Mechanism and Stereoselectivity

The synthesis of vinyl triflates from ketones proceeds via the formation of an enol or enolate intermediate, which is then trapped by the highly electrophilic triflic anhydride (Tf_2O).^{[2][3]} The regioselectivity of the reaction (in the case of unsymmetrical ketones) and the stereoselectivity of the resulting double bond are influenced by the reaction conditions, particularly the choice of base and solvent.

The general mechanism involves the deprotonation of the α -carbon of the ketone by a base to form an enolate. This enolate then attacks the electrophilic sulfur atom of triflic anhydride, displacing a triflate anion and forming the vinyl triflate product.

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The choice of base is crucial for controlling the regioselectivity of enolate formation. Sterically hindered, non-nucleophilic bases such as 2,6-di-tert-butyl-4-methylpyridine or triethylamine are commonly used to promote the formation of the kinetic enolate, leading to the less substituted vinyl triflate.^[2] Thermodynamic enolates, leading to the more substituted vinyl triflate, can be favored by using stronger bases and higher reaction temperatures.

Applications in Organic Synthesis

Vinyl triflates are highly valued for their ability to participate in a diverse array of chemical transformations.

- **Cross-Coupling Reactions:** They are excellent substrates for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions, enabling the formation of new carbon-carbon bonds.^[4] This allows for the synthesis of complex molecular architectures from simple ketone precursors.
- **Reductive Coupling Reactions:** Vinyl triflates can undergo formate-mediated reductive cross-couplings with aryl iodides.^{[4][5]}
- **Deoxygenation of Ketones:** The conversion to a vinyl triflate followed by reduction provides a mild, two-step method for the deoxygenation of ketones.^{[6][7][8]}

- Synthesis of Alkynes: Elimination of the triflate group under basic conditions can lead to the formation of alkynes.[9]
- Precursors to Vinyl Cations and Alkylidene Carbenes: Under specific conditions, vinyl triflates can serve as precursors to highly reactive vinyl cations and alkylidene carbenes.[10]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of vinyl triflates from ketones. Optimization of reaction conditions (base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure using a Hindered Amine Base

This protocol is suitable for the synthesis of the kinetic vinyl triflate from an unsymmetrical ketone.

Materials:

- Ketone
- Triflic anhydride (Tf_2O)[11]
- 2,6-Lutidine or 2,6-di-tert-butyl-4-methylpyridine
- Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer and stir bar

- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the ketone (1.0 eq) and anhydrous DCM (or DCE) to make a 0.1-0.5 M solution.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add the hindered amine base (1.1-1.5 eq) to the stirred solution.
- Slowly add triflic anhydride (1.1-1.3 eq) dropwise via the dropping funnel over 15-30 minutes. Ensure the internal temperature remains below -60 °C.
- After the addition is complete, stir the reaction mixture at -78 °C for 1-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
- Quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.
- Allow the mixture to warm to room temperature.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or distillation to afford the desired vinyl triflate.

Protocol 2: Synthesis using a Strong, Non-Nucleophilic Base

This protocol often favors the formation of the thermodynamic vinyl triflate.

Materials:

- Ketone
- Triflic anhydride ($\text{ Tf}_2\text{O}$)
- Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) as a solution in an appropriate solvent (e.g., THF)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer and stir bar
- Inert atmosphere setup

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF to a concentration of 0.1-0.5 M.
- Cool the solution to -78 °C.
- Slowly add the solution of NaHMDS or LDA (1.05-1.2 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
- Add a solution of triflic anhydride (1.05-1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
- Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

- Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the residue by flash chromatography or distillation to yield the pure vinyl triflate.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of vinyl triflates from various ketone substrates.

Table 1: Synthesis of Vinyl Triflates from Cyclic Ketones

Ketone	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Cyclohexanone	2,6-Lutidine	DCM	-78 to 0	2	85	[12]
4-tert-Butylcyclohexanone	NaHMDS	THF	-78	1	92	[6]
2-Methylcyclohexanone	LDA	THF	-78	1.5	78 (kinetic)	[6]
Dehydroepiandrosterone acetate	2,6-Lutidine	DCM	RT	1	80	[12]

Table 2: Synthesis of Vinyl Triflates from Acyclic Ketones

Ketone	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
3-Pentanone	Pyridine	Pentane	0	1	75	[2]
Acetophenone	LDA	THF	-78	1	88	[6]
Phenylacetone	NaHMDS	THF	-78	2	90	[6]
Diisopropyl ketone	Pyridine	CCl ₄	25	3	70	[2][3]

Safety Precautions

- Triflic anhydride is extremely corrosive and reacts violently with water.[11] It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- Reactions should be carried out under an inert atmosphere of nitrogen or argon as triflic anhydride is sensitive to moisture.
- Anhydrous solvents and reagents are essential for the success of the reaction.
- Quenching of the reaction should be done slowly and at low temperatures to control the exothermic reaction.

Conclusion

The synthesis of vinyl triflates from ketones using triflic anhydride is a robust and versatile transformation in organic chemistry. By carefully selecting the base and reaction conditions, chemists can control the regio- and stereochemical outcome of the reaction, providing access to a wide range of valuable synthetic intermediates. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful application of this important reaction.

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